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Introduction
Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-

MaP) is a powerful high-throughput technique used to probe RNA secondary structure at

single-nucleotide resolution. The method relies on chemical probes that acylate the 2'-hydroxyl

group of the ribose sugar in structurally flexible or single-stranded regions of an RNA molecule.

The resulting adducts are then detected as mutations during reverse transcription, and the

mutation frequency at each nucleotide position is proportional to its flexibility. This data

provides crucial insights into the structural landscape of RNA molecules, which is essential for

understanding their function, regulation, and for the development of RNA-targeted therapeutics.

[1][2]

N-Methylisatoic anhydride (NMIA) is one of the pioneering reagents used in SHAPE

experiments. While other reagents with different reactivity profiles have been developed, NMIA

remains a valuable tool, particularly for in vitro studies and for comparative analyses with other

SHAPE probes to detect non-canonical and tertiary interactions.[3][4] These application notes

provide a detailed protocol for performing SHAPE-MaP experiments using NMIA, along with

guidance on data analysis and interpretation for applications in basic research and drug

discovery.

Principle of SHAPE-MaP
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The SHAPE-MaP workflow involves three main stages:

RNA Modification: The target RNA is treated with an electrophilic SHAPE reagent, such as

NMIA. The reagent preferentially acylates the 2'-hydroxyl group of nucleotides in

conformationally flexible regions. Highly structured regions, such as those involved in base-

pairing, are less accessible to the reagent and thus exhibit lower reactivity.

Mutational Profiling (MaP): The modified RNA is then subjected to reverse transcription

under conditions that promote the reverse transcriptase to misincorporate a nucleotide when

it encounters a 2'-O-adduct. This "read-through" with mutation is a key feature of the MaP

strategy, as it encodes the modification site as a mutation in the resulting complementary

DNA (cDNA).[1]

High-Throughput Sequencing and Data Analysis: The cDNA library is sequenced, and the

resulting data is analyzed to identify the frequency of mutations at each nucleotide position.

These mutation rates, referred to as SHAPE reactivities, are then used to infer the

secondary structure of the RNA.

Quantitative Data in SHAPE-MaP Experiments
The quantitative nature of SHAPE-MaP allows for detailed comparisons of RNA structure under

different conditions. The following tables provide examples of quantitative data that can be

obtained from SHAPE-MaP experiments.

Comparison of SHAPE Reagents
The choice of SHAPE reagent can influence the outcome of the experiment due to differences

in reactivity and stability. NMIA is a moderately reactive SHAPE probe, and its properties are

often compared with other commonly used reagents like 1-methyl-7-nitroisatoic anhydride

(1M7).
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Reagent
Half-life (in
aqueous
solution)

Relative
Reactivity (vs.
NMIA)

Nucleotide
Bias

Recommended
Use

NMIA ~20 minutes 1x

Adenosine and

Guanine react

~1.6-fold faster

than Cytosine

and Uridine[2]

In vitro studies,

differential

SHAPE analysis

1M7 ~14-70 seconds ~20x Minimal

General purpose,

in vitro and in-

cell studies

Table 1: Comparison of properties of NMIA and 1M7 SHAPE reagents.

Application in Drug Discovery: Small Molecule-RNA
Interaction
SHAPE-MaP is a valuable tool for identifying the binding sites of small molecules on RNA and

for determining their binding affinities. Changes in SHAPE reactivity upon the addition of a

ligand can reveal regions of the RNA that undergo structural changes, indicating a binding

event.

The following table illustrates hypothetical data from a differential SHAPE-MaP experiment to

characterize the binding of a small molecule to a riboswitch.
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Nucleotide
Position

SHAPE
Reactivity (-
Ligand)

SHAPE
Reactivity (+
Ligand)

ΔSHAPE
(Difference)

Interpretation

25 0.85 0.12 -0.73
Protection upon

binding

26 0.92 0.15 -0.77
Protection upon

binding

45 0.21 0.75 +0.54
Conformational

change

46 0.18 0.69 +0.51
Conformational

change

Binding Affinity

(Kd)
- - - 96 ± 7 nM[5]

Table 2: Example of quantitative data from a differential SHAPE-MaP experiment investigating

the interaction between a small molecule and a riboswitch. A decrease in SHAPE reactivity

(protection) suggests direct binding or stabilization of a structured conformation, while an

increase can indicate a conformational change.[5]

Experimental Protocols
This section provides a detailed methodology for performing an in vitro SHAPE-MaP

experiment using NMIA.

Materials
RNA of interest

N-Methylisatoic anhydride (NMIA)

Dimethyl sulfoxide (DMSO)

Folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)
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Reverse transcription primers

Reverse transcriptase (e.g., SuperScript III)

dNTPs

MaP buffer (containing MnCl2)

PCR amplification reagents

DNA sequencing library preparation kit

Nuclease-free water

Experimental Workflow

RNA Preparation Reverse Transcription Downstream Analysis

RNA Folding Aliquot RNA

Add NMIA (+)+ Reagent

Add DMSO (-)
- Reagent

Denaturing Control
Denatured

Reverse Transcription
(MaP Conditions) PCR Amplification Library Preparation Sequencing Data Analysis

Click to download full resolution via product page

SHAPE-MaP Experimental Workflow

Step-by-Step Protocol
1. RNA Folding

Prepare the RNA sample in nuclease-free water.

Add folding buffer to the RNA sample to the desired final concentration.

Heat the RNA mixture at 95°C for 2 minutes to denature any existing structures.
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Cool the mixture on ice for 2 minutes.

Incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.

2. SHAPE Modification with NMIA

Prepare a stock solution of NMIA in anhydrous DMSO (e.g., 100 mM). This should be

prepared fresh before each experiment.

Aliquot the folded RNA into three separate tubes for the experimental (+ reagent), negative

control (- reagent), and denaturing control reactions.

Experimental Reaction (+ Reagent): Add the NMIA solution to the folded RNA to a final

concentration of 10 mM.[6]

Negative Control (- Reagent): Add an equivalent volume of DMSO (without NMIA) to the

folded RNA.

Denaturing Control: This control is used to account for sequence-specific biases in the

mutational profiling step. The RNA is modified with NMIA under denaturing conditions (e.g.,

in the presence of formamide at 95°C).

Incubate all reactions at 37°C for 22 minutes.[7]

Purify the RNA from each reaction using a suitable method, such as ethanol precipitation or

a spin column, to remove the SHAPE reagent and other reaction components.

3. Reverse Transcription (Mutational Profiling)

To each purified RNA sample, add the reverse transcription primer and anneal by heating to

65°C for 5 minutes and then placing on ice.

Prepare the reverse transcription master mix containing MaP buffer (with MnCl2), dNTPs,

and reverse transcriptase. The presence of manganese ions is crucial for inducing

misincorporation at the sites of 2'-O-adducts.

Add the master mix to each RNA-primer mixture.
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Perform reverse transcription according to the enzyme manufacturer's protocol, typically

involving an incubation at 42-55°C for 1-2 hours.

Degrade the RNA template using RNase H or alkaline hydrolysis.

Purify the resulting cDNA.

4. Library Preparation and Sequencing

Amplify the cDNA using PCR with primers that add the necessary adapters for high-

throughput sequencing.

Purify the PCR products.

Prepare the sequencing library according to the instructions of the chosen sequencing

platform (e.g., Illumina).

Perform high-throughput sequencing.

5. Data Analysis

Process the raw sequencing reads to remove adapter sequences and low-quality reads.

Align the reads to the reference sequence of the target RNA.

Calculate the mutation rate at each nucleotide position for the experimental, negative control,

and denaturing control samples.

Subtract the background mutation rates (from the negative and denaturing controls) from the

experimental mutation rates to obtain the final SHAPE reactivities.

Use the SHAPE reactivity profile to constrain RNA secondary structure prediction algorithms

(e.g., RNAstructure) to generate a model of the RNA's secondary structure.

Applications in Drug Discovery
SHAPE-MaP is a versatile tool in the drug discovery pipeline for RNA-targeted therapeutics. Its

applications include:
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Target Validation: Confirming the structure of a target RNA and identifying accessible regions

for small molecule binding.

Hit Identification: Screening compound libraries to identify molecules that induce structural

changes in the target RNA.

Lead Optimization: Characterizing the binding sites and mechanisms of action of lead

compounds to guide medicinal chemistry efforts.

Off-Target Effects: Assessing the impact of a small molecule on the structure of other RNAs

to evaluate potential off-target effects.

By providing detailed structural information at the single-nucleotide level, SHAPE-MaP

accelerates the development of novel drugs that function by modulating the structure and

function of RNA.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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